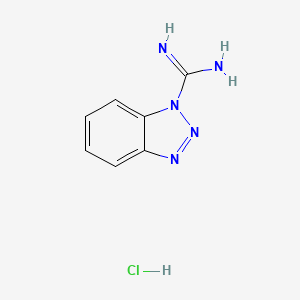

1H-Benzotriazole-1-carboxamidine hydrochloride

Description

BenchChem offers high-quality 1H-Benzotriazole-1-carboxamidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Benzotriazole-1-carboxamidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

benzotriazole-1-carboximidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N5.ClH/c8-7(9)12-6-4-2-1-3-5(6)10-11-12;/h1-4H,(H3,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHOQRFDQABFISW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=NN2C(=N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60700716 | |

| Record name | 1H-Benzotriazole-1-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60700716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19503-22-1 | |

| Record name | 1H-Benzotriazole-1-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60700716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1H-Benzotriazole-1-carboxamidine Hydrochloride: A Powerful Guanylating Agent in Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1H-Benzotriazole-1-carboxamidine hydrochloride (CAS Number: 19503-22-1), a highly effective reagent for the introduction of the guanidinyl moiety in organic synthesis. The guanidine functional group is a cornerstone in the architecture of numerous biologically active molecules and pharmaceuticals. This document, intended for chemists and drug development scientists, delves into the synthesis, physicochemical properties, mechanism of action, and practical applications of this reagent. It offers detailed experimental protocols, a comparative analysis with other guanylating agents, and essential safety and handling information, establishing a solid foundation for its effective and safe utilization in the laboratory.

Introduction: The Significance of the Guanidinyl Moiety and Guanylation Reagents

The guanidinium group, characterized by its Y-shaped planar structure and delocalized positive charge, is a privileged scaffold in medicinal chemistry. Its ability to form strong, multipoint hydrogen bonds and its basicity (pKa of the conjugate acid is typically around 12.5) make it a crucial pharmacophore for interacting with biological targets such as enzymes, receptors, and nucleic acids.[1] This has led to its incorporation into a wide array of therapeutic agents.

The chemical transformation that introduces this functional group is known as guanylation. The development of efficient and reliable guanylating agents is therefore of paramount importance. An ideal reagent should be stable, easy to handle, and react under mild conditions with a broad range of amines to produce high yields of the desired guanidines with straightforward purification. 1H-Benzotriazole-1-carboxamidine hydrochloride has emerged as a valuable tool in this context, offering distinct advantages in terms of reactivity.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a reagent is fundamental to its successful application.

| Property | Data | Reference(s) |

| CAS Number | 19503-22-1 | [2] |

| Molecular Formula | C₇H₇N₅·HCl | [2] |

| Molecular Weight | 197.62 g/mol | [2] |

| IUPAC Name | 1H-benzo[d][1][2][3]triazole-1-carboximidamide hydrochloride | |

| Appearance | Typically a white to off-white solid. | |

| Melting Point | Data for the hydrochloride salt is not readily available in the cited literature. For comparison, the related N-p-Tolyl-1H-benzotriazole-1-carboxamide has a melting point of 170–171 °C.[4] | |

| Solubility | While specific solubility data for the hydrochloride salt is not detailed, its salt form suggests higher solubility in polar solvents like water, methanol, and DMSO compared to its free base. The parent compound, 1H-Benzotriazole, is soluble in water.[5] | |

| Spectral Data (¹H, ¹³C NMR, IR) | Specific spectral data for the hydrochloride salt is not available in the searched literature. However, characteristic signals can be predicted based on related structures. For N-substituted 1H-benzotriazole-1-carboxamides, ¹H NMR spectra typically show characteristic aromatic protons of the benzotriazole ring between 7.4 and 8.4 ppm. The ¹³C NMR would show aromatic carbons and a signal for the carboxamidine carbon.[4] |

Note on Data Availability: It is important to note that while the tosylate salt of this reagent is well-documented in the scientific literature, specific, published physicochemical data for the hydrochloride salt is limited. Researchers should perform their own characterization (NMR, IR, MS, melting point) to verify the identity and purity of the reagent before use.

Synthesis of 1H-Benzotriazole-1-carboxamidine Hydrochloride

The synthesis of 1H-Benzotriazole-1-carboxamidine salts is generally achieved by the reaction of 1H-benzotriazole with cyanamide in the presence of a strong acid. While a specific protocol for the hydrochloride salt is not detailed in the available literature, a reliable synthesis for the analogous tosylate salt provides a robust and adaptable methodology.[3]

Principle of Synthesis: The reaction involves the acid-catalyzed activation of cyanamide, followed by nucleophilic attack from the N1 position of the benzotriazole ring. The resulting amidinium salt then precipitates from the reaction mixture.

Caption: General workflow for the synthesis of 1H-Benzotriazole-1-carboxamidine salts.

Experimental Protocol (Adapted from the Synthesis of the Tosylate Salt)[3]

Materials:

-

1H-Benzotriazole (1.0 eq.)

-

Cyanamide (1.0 eq.)

-

Concentrated Hydrochloric Acid (1.0 eq.) or p-Toluenesulfonic acid monohydrate (for the tosylate salt)

-

1,4-Dioxane (anhydrous)

-

Diethyl ether (for washing)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1H-benzotriazole, cyanamide, and anhydrous 1,4-dioxane.

-

Slowly add the acid (e.g., concentrated HCl) to the stirred mixture.

-

Heat the mixture to reflux. A white precipitate is expected to form upon heating.

-

Continue refluxing for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with diethyl ether and stir vigorously for several hours to ensure complete precipitation.

-

Collect the solid product by vacuum filtration.

-

Wash the solid with diethyl ether to remove any unreacted starting materials and by-products.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/benzene for the tosylate salt).

-

Dry the purified product under vacuum.

Self-Validation: The identity and purity of the synthesized product should be confirmed by analytical techniques such as melting point determination, ¹H and ¹³C NMR spectroscopy, and elemental analysis. The expected product is a stable, non-hygroscopic solid.

Mechanism of Action in Guanylation Reactions

1H-Benzotriazole-1-carboxamidine hydrochloride functions as an electrophilic "amidinyl" donor. The benzotriazole moiety serves as an excellent leaving group, facilitating the transfer of the carboxamidine group to a nucleophilic amine.

The reaction mechanism proceeds through two key steps:

-

Activation: The amidinium salt is in its activated, electrophilic form.

-

Nucleophilic Attack: The primary or secondary amine acts as a nucleophile, attacking the electrophilic carbon of the carboxamidine group.

-

Leaving Group Departure: This attack leads to the formation of a tetrahedral intermediate, which then collapses, expelling the stable benzotriazole anion as a leaving group. The resulting product is the protonated guanidine, typically as its hydrochloride or tosylate salt.

Caption: Proposed mechanism for the guanylation of an amine with 1H-Benzotriazole-1-carboxamidine.

The enhanced reactivity of the benzotriazole-based reagent compared to its pyrazole counterpart can be attributed to the superior leaving group ability of benzotriazole.[3]

Applications in Drug Development and Organic Synthesis

The primary application of 1H-Benzotriazole-1-carboxamidine hydrochloride is the synthesis of substituted guanidines, which are prevalent in a multitude of biologically active compounds.

General Protocol for Guanylation of Amines[3]

Materials:

-

1H-Benzotriazole-1-carboxamidinium salt (1.0 eq.)

-

Primary or secondary amine (1.0 eq.)

-

Solvent (e.g., DMF, CH₃CN)

-

Base (e.g., Diisopropylethylamine - DIEA, optional, for neutralizing the hydrochloride salt of the amine if used as starting material)

Procedure:

-

Dissolve the amine in the chosen solvent in a reaction flask.

-

If the amine starting material is a salt, add one equivalent of a non-nucleophilic base like DIEA.

-

Add the 1H-Benzotriazole-1-carboxamidinium salt to the solution.

-

Stir the reaction mixture at room temperature. Reaction times can vary from a few hours to several days depending on the nucleophilicity of the amine.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, the product can often be isolated by precipitation upon addition of a less polar solvent (e.g., diethyl ether), followed by filtration. The benzotriazole by-product is typically soluble in the organic solvent.

-

Further purification can be achieved by recrystallization or column chromatography.

Specific Examples and Therapeutic Areas:

While specific drug synthesis examples citing CAS 19503-22-1 are not prevalent in the searched literature, the utility of this class of reagents is well-established for synthesizing guanidine-containing molecules. These are key components in drugs targeting a variety of diseases, including:

-

Anticancer agents: The guanidinium group can enhance cell permeability and interact with negatively charged biological targets.

-

Antiviral compounds: Many antiviral drugs incorporate guanidinyl moieties to mimic arginine and interact with viral enzymes.[6]

-

Anti-inflammatory drugs: The benzotriazine core, a related heterocyclic system, has been used to develop selective kinase inhibitors for anti-inflammatory applications.[6]

The synthesis of various benzotriazole derivatives has been explored for their potential as antiviral (including against Hepatitis C virus), antifungal, and antiprotozoal agents.[6]

Comparative Analysis with Other Guanylating Agents

The choice of guanylating agent is critical and depends on the substrate, desired reaction conditions, and scalability. 1H-Benzotriazole-1-carboxamidine hydrochloride offers a favorable balance of reactivity and stability.

| Guanylating Agent | Advantages | Disadvantages |

| 1H-Benzotriazole-1-carboxamidine HCl | - High reactivity due to the good leaving group ability of benzotriazole.[3]- Generally mild reaction conditions.[3]- Stable, crystalline solid.[3] | - By-product (benzotriazole) needs to be removed. |

| 1H-Pyrazole-1-carboxamidine HCl | - Commercially available and widely used.- Stable solid. | - Less reactive than the benzotriazole analogue, may require harsher conditions or longer reaction times.[3] |

| N,N'-Di-Boc-1H-pyrazole-1-carboxamidine | - Allows for the synthesis of protected guanidines, which can be useful in multi-step synthesis.- High yields. | - Requires an additional deprotection step.- Higher molecular weight of the reagent. |

| S-Methylisothioureas | - Readily prepared from thioureas. | - Can produce malodorous by-products (methyl mercaptan). |

| Carbodiimides (e.g., EDC, DCC) | - Commonly used in peptide synthesis.- Can be used to generate guanidines from thioureas.[7] | - Can be potent allergens.- By-products (ureas) can be difficult to remove. |

| Cyanamide | - Simple and inexpensive reagent. | - Can be hazardous to handle.- Often results in low to moderate yields.[1] |

Safety, Handling, and Storage

Hazard Profile (based on 1H-Benzotriazole):

-

Harmful if swallowed.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

-

Harmful to aquatic life with long-lasting effects.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: Use in a well-ventilated area or in a chemical fume hood. If dust is generated, a P95 (US) or P2 (EU EN 143) particle respirator may be appropriate.

Handling:

-

Avoid contact with skin and eyes.

-

Avoid inhalation of dust.

-

Wash hands thoroughly after handling.

-

Keep away from heat, sparks, and open flames.

Storage:

-

Store in a tightly closed container.

-

Keep in a cool, dry, and well-ventilated place.

-

Store away from incompatible materials such as strong oxidizing agents.

Disposal:

-

Dispose of waste in accordance with local, regional, and national regulations. Avoid release to the environment.

Quality Control and Analytical Methods

Ensuring the purity and identity of 1H-Benzotriazole-1-carboxamidine hydrochloride is crucial for reproducible results. The following analytical methods can be employed for quality control:

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is suitable for assessing the purity of the reagent and for monitoring the progress of guanylation reactions. A typical mobile phase could consist of a buffered aqueous solution and an organic modifier like acetonitrile.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structure of the compound.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the characteristic functional groups present in the molecule.

-

Melting Point Analysis: A sharp melting point range is a good indicator of purity.

Conclusion

1H-Benzotriazole-1-carboxamidine hydrochloride is a potent and versatile guanylating agent that offers significant advantages in terms of reactivity for the synthesis of guanidine-containing compounds. Its stability and the mild conditions under which it reacts make it a valuable asset for researchers in organic synthesis and drug development. While specific data for the hydrochloride salt is less abundant than for its tosylate counterpart, the principles of its synthesis and application are well-established. By following the guidelines and protocols outlined in this guide, scientists can effectively and safely leverage this powerful reagent to advance their research and development efforts.

References

- Katritzky, A. R., Parris, R. L., Allin, S. M., & Steel, P. J. (1995). Benzotriazole-1-carboxamidinium Tosylate: An Alternative Method for the Conversion of Amines to Guanidines.

- Al-Mutaher, F. J. (2007). Product Class 13: Guanidine Derivatives. In Science of Synthesis. Georg Thieme Verlag.

- Mao, H., Liu, H., Tu, Y., Zhong, Z., Lv, X., & Wang, X. (2016). One-pot preparation of carbamoyl benzotriazoles and their applications in the preparation of ureas, hydrazinecarboxamides and carbamic esters. Journal of the Serbian Chemical Society, 81(1), 13–22.

- Katritzky, A. R., & Rogovoy, B. V. (2005).

- Bokhtia, R. M., Panda, S. S., Girgis, A. S., et al. (2020). Efficient Synthesis and Computational Studies of Useful Guanylating Agents: 1H-Benzotriazole-1-carboximidamides. ChemistrySelect, 5(45), 13963-13968.

-

Organic Chemistry Portal. (n.d.). Guanidine synthesis by guanylation. Retrieved February 22, 2026, from [Link]

- Musiol, H. J., & Moroder, L. (2001). N,N'-di-tert-butoxycarbonyl-1H-benzotriazole-1-carboxamidine derivatives are highly reactive guanidinylating reagents. Organic Letters, 3(24), 3859–3861.

-

PubChem. (n.d.). 1H-Benzotriazole. National Center for Biotechnology Information. Retrieved February 22, 2026, from [Link]

- Bernatowicz, M. S., Wu, Y., & Matsueda, G. R. (1993). 1H-Pyrazole-1-carboxamidine hydrochloride: an attractive reagent for guanylation of amines and its application to peptide synthesis. The Journal of Organic Chemistry, 58(23), 6255–6260.

- Musiol, H. J., & Moroder, L. (2001). N,N′-Di-tert-butoxycarbonyl-1H-benzotriazole-1-carboxamidine Derivatives Are Highly Reactive Guanidinylating Reagents. Organic Letters, 3(24), 3859-3861.

- GSC Online Press. (2020). Review on synthetic study of benzotriazole. GSC Biological and Pharmaceutical Sciences, 11(02), 215-225.

- Lamba, J. J., & Ghosh, A. K. (2014). Guanidines: from classical approaches to efficient catalytic syntheses. Chemical Society Reviews, 43(10), 3438-3475.

- Katritzky, A. R., Parris, R. L., Allin, S. M., & Steel, P. J. (1995). Benzotriazole-1-carboxamidinium Tosylate: An Alternative Method for the Conversion of Amines to Guanidines.

-

NIST. (n.d.). 1H-Benzotriazole. National Institute of Standards and Technology. Retrieved February 22, 2026, from [Link]

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. 1H-Benzotriazole-1-carboxamidine Hydrochloride | CAS 19503-22-1 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. researchgate.net [researchgate.net]

- 4. shd-pub.org.rs [shd-pub.org.rs]

- 5. scispace.com [scispace.com]

- 6. gsconlinepress.com [gsconlinepress.com]

- 7. arkat-usa.org [arkat-usa.org]

Methodological & Application

Using 1H-Benzotriazole-1-carboxamidine hydrochloride in solid-phase peptide synthesis

An in-depth guide for researchers, scientists, and drug development professionals.

Application Note & Protocol

Topic: The Strategic Use of 1H-Benzotriazole-1-carboxamidine Hydrochloride in Solid-Phase Peptide Synthesis (SPPS)

Abstract

1H-Benzotriazole-1-carboxamidine hydrochloride is an aminium-type coupling reagent utilized in solid-phase peptide synthesis (SPPS) for the formation of amide bonds. While structurally related to highly efficient and popular reagents like HBTU, its application requires a nuanced understanding of its reactivity to maximize coupling efficiency and prevent undesirable side reactions. This guide provides a comprehensive overview of the reagent's mechanism of action, its primary advantages, and the critical considerations for its use. We present a detailed, field-proven protocol emphasizing the pre-activation strategy, which is paramount for preventing chain-terminating N-terminal guanidinylation. This document serves as a complete technical resource, integrating mechanistic theory with practical, actionable methodologies for peptide chemists.

Introduction: The Role of Aminium Salts in Peptide Coupling

Solid-phase peptide synthesis (SPPS) has revolutionized the way peptides are constructed, yet the core challenge remains the same: the efficient and high-fidelity formation of a peptide bond between a C-terminal-activated amino acid and an N-terminal amine. The choice of coupling reagent is a critical determinant of synthesis success, influencing yield, purity, and the preservation of stereochemistry.

Aminium/uronium salts, such as HBTU, HATU, and by extension, 1H-Benzotriazole-1-carboxamidine hydrochloride, represent a class of highly effective coupling reagents.[1] They function by converting the relatively unreactive carboxylic acid group of an incoming amino acid into a highly reactive active ester intermediate, which is then readily attacked by the nucleophilic N-terminal amine of the growing peptide chain.[2][3] However, these reagents possess a dual reactivity that, if not properly managed, can lead to a critical, chain-terminating side reaction. This guide focuses on the correct and strategic implementation of 1H-Benzotriazole-1-carboxamidine hydrochloride to harness its benefits while mitigating its risks.

The Dual-Nature Mechanism: Activation vs. Side Reaction

Understanding the underlying chemistry of 1H-Benzotriazole-1-carboxamidine hydrochloride is essential for its proper use. The reagent's utility is predicated on its ability to form a potent acylating agent, while its primary risk comes from its inherent guanidinylating potential.

Desired Pathway: Carboxylic Acid Activation

In the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA), the carboxylate of the N-protected amino acid attacks the electrophilic carbon of the carboxamidine reagent. This forms a highly reactive benzotriazolyl active ester (an O-acylisourea-type intermediate). This intermediate is rapidly consumed by the free N-terminal amine on the resin, forming the desired peptide bond and releasing a soluble urea byproduct, which is easily washed away.

Figure 1. The desired reaction pathway for peptide coupling. The key is the formation of a reactive intermediate which is then aminolyzed.

Undesired Pathway: N-Terminal Guanidinylation

If the coupling reagent is introduced directly to the resin before it has fully reacted with the amino acid, its electrophilic carbon can be attacked by the free N-terminal amine of the peptide chain.[2] This reaction forms a stable guanidinium group on the N-terminus, which is non-nucleophilic and thus irreversibly terminates peptide elongation.[4][5][6] This is the most significant risk associated with all aminium-type coupling reagents.[1][7]

Core Principle for Success: The Pre-Activation Mandate

The prevention of N-terminal guanidinylation is straightforward and provides the foundation for a reliable protocol: the N-protected amino acid and the coupling reagent must be pre-mixed and allowed to react before being added to the resin. [4][5][6] This "pre-activation" step ensures that the coupling reagent is consumed in forming the desired active ester intermediate, leaving none available to react with the peptide's N-terminus.

Detailed Application Protocol for Fmoc-SPPS

This protocol is designed for a standard coupling cycle using Fmoc-based solid-phase chemistry. Stoichiometries are based on the loading capacity of the resin.

Reagents and Materials

-

Resin: Fmoc-Rink Amide, or other suitable resin, with a known loading capacity.

-

Amino Acids: N-α-Fmoc protected amino acids.

-

Coupling Reagent: 1H-Benzotriazole-1-carboxamidine hydrochloride.

-

Base: N,N-Diisopropylethylamine (DIPEA).

-

Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade.

-

Deprotection Solution: 20% Piperidine in DMF (v/v).

-

Washing Solvents: DMF, Dichloromethane (DCM), Isopropanol (IPA).

-

Monitoring (Optional): Kaiser test solutions.[8]

-

Equipment: Solid-phase peptide synthesis vessel, shaker/agitator.

Reagent Stoichiometry

The following table provides recommended molar equivalents relative to the resin's functional group loading (1.0 eq).

| Reagent | Molar Equivalents (eq) | Rationale |

| Fmoc-Amino Acid | 4.0 | A slight excess over the coupling reagent ensures complete consumption of the activator. |

| 1H-Benzotriazole-1-carboxamidine HCl | 3.9 | A slight sub-stoichiometric amount relative to the amino acid minimizes free reagent. |

| DIPEA | 8.0 | Neutralizes both the reagent's HCl salt (3.9 eq) and the amino acid's carboxyl group (4.0 eq). |

Experimental Workflow Diagram

Figure 2. Step-by-step workflow for a single coupling cycle emphasizing the separate pre-activation step.

Step-by-Step Methodology

-

Resin Preparation & Deprotection:

-

Swell the resin in DMF for 30-60 minutes in the reaction vessel.

-

Drain the DMF. Add the 20% piperidine/DMF solution and agitate for 5-10 minutes. Drain and repeat once.

-

Wash the resin thoroughly with DMF (5-7 times) to completely remove all traces of piperidine.

-

-

Pre-activation of Amino Acid (CRITICAL STEP):

-

In a separate, clean vial , dissolve the Fmoc-amino acid (4.0 eq) in a minimal volume of DMF.

-

Add 1H-Benzotriazole-1-carboxamidine HCl (3.9 eq) and swirl to dissolve.

-

Add DIPEA (8.0 eq) to the vial. The solution may change color.

-

Allow this activation mixture to stand for 5-10 minutes at room temperature. Do not exceed 15 minutes to minimize potential racemization of sensitive residues.

-

-

Coupling Reaction:

-

Drain the final DMF wash from the deprotected resin.

-

Transfer the entire pre-activated amino acid solution from the vial to the reaction vessel containing the resin.

-

Agitate the mixture at room temperature for 1-2 hours.

-

-

Post-Coupling Wash:

-

Drain the reaction solution.

-

Wash the resin with DMF (3-5 times) to remove all soluble byproducts and excess reagents. The resin is now ready for the next cycle.

-

-

Process Monitoring (Optional but Recommended):

-

After the post-coupling wash, take a small sample of resin beads (1-2 mg) and perform a Kaiser test.[8]

-

Result: A yellow or colorless result indicates successful, complete coupling (no free primary amines). A blue or purple result indicates incomplete coupling, and a second coupling (recoupling) should be performed.

-

Troubleshooting Guide

| Issue Detected | Probable Cause | Recommended Solution |

| Positive Kaiser Test after Coupling | Incomplete reaction due to steric hindrance or aggregation. | Perform a second coupling. For notoriously "difficult" sequences, consider a more potent reagent like HATU. |

| Mass Spec shows +X Da Adduct on N-Terminus | N-terminal guanidinylation. The pre-activation step was skipped or was too short. | Prevention is key. Strictly adhere to the pre-activation protocol. This side-product is irreversible.[4][5] |

| Low Peptide Yield | Combination of incomplete couplings and/or chain termination. | Review all steps of the protocol. Ensure accurate reagent stoichiometry and sufficient activation/coupling times. |

| Racemization of Amino Acids | Prolonged pre-activation time, especially for sensitive residues like His or Cys. | Limit pre-activation time to the recommended 5-10 minutes. Avoid excessive amounts of base. |

Safety and Handling

-

Hazard Profile: 1H-Benzotriazole-1-carboxamidine hydrochloride is harmful if swallowed and causes skin, eye, and respiratory irritation.[9][10]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Handling: Handle the solid reagent and its solutions in a well-ventilated area or a chemical fume hood to avoid inhaling dust or vapors.[9]

-

Storage: Store the reagent in a tightly sealed container in a cool, dry place away from moisture.

Conclusion

1H-Benzotriazole-1-carboxamidine hydrochloride is an effective aminium-based coupling reagent for SPPS when used correctly. Its performance is entirely dependent on a protocol that respects its dual reactivity. By strictly implementing a pre-activation step, researchers can prevent the chain-terminating guanidinylation side reaction and leverage the reagent's high activation potential to achieve efficient peptide bond formation. This disciplined approach allows for the reliable synthesis of target peptides, making this reagent a valuable component of the peptide chemist's toolkit.

References

- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.

-

Vrettos, E. I., Sayyad, N., Mavrogiannaki, E. M., Stylos, E., Kostagianni, A. D., Papas, S., Mavromoustakos, T., Theodorou, V., & Tzakos, A. G. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances, 7(82), 52368–52374. [Link]

- BenchChem. (n.d.). Technical Support Center: Preventing Guanidinylation Side Reaction with HBTU.

- Vrettos, E. I., et al. (2017).

- Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.

- Thermo Fisher Scientific. (2014, January 22).

- Kurita. (2016, February 15).

- Suzhou Highfine Biotech. (2025, April 17). Exploring the Diverse Functions of HBTU in Peptide Synthesis.

-

Albericio, F., & Carpino, L. A. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

- Thermo Fisher Scientific. (2025, September 22).

- The Royal Society of Chemistry. (n.d.). Peptide synthesis. In Methods in Enzymology.

- Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.

-

Knorr, R., Trzeciak, A., Bannwarth, W., & Gillessen, D. (1992). Automated solid-phase peptide synthesis: use of 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate for coupling of tert-butyloxycarbonyl amino acids. Analytical Biochemistry, 200(2), 301–309. [Link]

- MilliporeSigma. (2024, September 8).

- Fisher Scientific. (2010, June 7).

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind HBTU: Mechanism and Advantages in Peptide Coupling.

- Luxembourg Bio Technologies. (2003, June). Industrial application of coupling reagents in peptides. Chimica Oggi/Chemistry Today.

-

Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256. [Link]

- Lund University Publications. (n.d.). Greening peptide chemistry by using NBP as solvent for SPPS.

- Vélez, C., et al. (2023). Peptides, solid-phase synthesis and characterization: Tailor-made methodologies. (Preprint).

- Santa Cruz Biotechnology, Inc. (n.d.). 1H-Benzotriazole-1-carboxamidine Hydrochloride.

-

Feiertag, P., et al. (2001). N,N'-di-tert-butoxycarbonyl-1H-benzotriazole-1-carboxamidine derivatives are highly reactive guanidinylating reagents. Organic Letters, 3(24), 3859–3861. [Link]

- ResearchGate. (n.d.).

- CUNY Academic Works. (2014, August 19).

Sources

- 1. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]

- 2. people.uniurb.it [people.uniurb.it]

- 3. nbinno.com [nbinno.com]

- 4. peptide.com [peptide.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. bachem.com [bachem.com]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. luxembourg-bio.com [luxembourg-bio.com]

- 9. WERCS Studio - Application Error [assets.thermofisher.com]

- 10. fishersci.com [fishersci.com]

Stoichiometry and molar equivalents for efficient guanylation

Application Note: Stoichiometry and Molar Equivalents for Efficient Guanylation

Abstract

The installation of a guanidine moiety (guanylation) is a pivotal transformation in medicinal chemistry, particularly for the synthesis of arginine mimetics and improving the solubility of hydrophobic scaffolds. However, the high basicity of the guanidine product (

Mechanistic Principles & Stoichiometric Logic

To optimize equivalents, one must understand the reaction mechanism. Guanylation is fundamentally a nucleophilic acyl substitution where the amine nucleophile attacks the electrophilic carbon of the amidine reagent.[1]

The Stoichiometry of Basicity

The most common failure mode in guanylation is insufficient base .

-

Substrate State: Most amines are stored as hydrochloride salts (

). This requires 1.0 eq of base just to liberate the free amine nucleophile ( -

Reagent State: Reagents like 1H-Pyrazole-1-carboxamidine are often supplied as HCl salts, requiring another 1.0 eq of base to activate.

-

Reaction Byproduct: The leaving group (e.g., pyrazole) is often acidic or protonated by the guanidine product, requiring a "scavenger" base excess to drive equilibrium.

Therefore, a "1:1" reaction often requires 3.0+ equivalents of base to proceed.

Figure 1: Mechanistic flow of guanylation emphasizing the critical deprotonation step.

Reagent Selection & Stoichiometry Guide

The choice of reagent dictates the molar equivalents required. Do not use a "one size fits all" approach.

| Reagent | Chemical Name | Reactivity | Molar Eq (Reagent) | Molar Eq (Base) | Best For |

| HPC | 1H-Pyrazole-1-carboxamidine HCl | Moderate | 1.0 – 1.2 | 2.0 – 3.0 | Primary, unhindered amines. Cost-sensitive scale-up. |

| Goodman's | N,N'-Di-Boc-N''-triflylguanidine | High | 1.0 – 1.05 | 1.0 – 1.5 | Electron-deficient anilines, secondary amines, hindered substrates. |

| S-Methyl | N,N'-Di-Boc-S-methylisothiourea | Low | 1.2 – 1.5 | 2.0 + Catalyst | Routine synthesis where reaction time is not critical. often requires HgCl2 or Ag+ activation. |

Protocol A: Standard Guanylation (HPC Method)

Based on the work of Bernatowicz et al.

This is the workhorse protocol for primary aliphatic amines. It utilizes 1H-Pyrazole-1-carboxamidine hydrochloride , which is stable and cheap.

Reagents

-

Substrate: Primary Amine (1.0 mmol)

-

Reagent: 1H-Pyrazole-1-carboxamidine HCl (1.0 mmol)

-

Base: N,N-Diisopropylethylamine (DIPEA) (3.0 mmol)

-

Solvent: DMF (anhydrous) or MeOH (3 mL)

Step-by-Step Workflow

-

Preparation: Dissolve the amine substrate (1.0 eq) in DMF (1M concentration).

-

Note: If the amine is an HCl salt, ensure the base calculation accounts for this (see below).

-

-

Activation: Add DIPEA (3.0 eq).

-

Why 3.0 eq? 1 eq neutralizes the amine salt (if present), 1 eq neutralizes the HPC reagent HCl salt, and 1 eq acts as the proton scavenger for the reaction.

-

-

Addition: Add 1H-Pyrazole-1-carboxamidine HCl (1.0 eq) in one portion.

-

Reaction: Stir at room temperature for 16 hours.

-

Monitoring: Monitor by LC-MS. The byproduct (pyrazole) is UV active; do not confuse it with the product.

-

-

Workup:

-

Dilute with diethyl ether/hexane (to precipitate the guanidine if it is polar) OR evaporate solvent and purify via flash chromatography (DCM/MeOH gradients).

-

Protocol B: High-Efficiency Guanylation (Goodman's Reagent)

Based on the work of Feichtinger and Goodman.

Use this for valuable intermediates or unreactive amines (anilines, secondary amines). The "Triflyl" (Tf) group creates a super-electrophile that reacts in minutes to hours.

Reagents

-

Substrate: Amine (1.0 mmol)

-

Reagent: N,N'-Di-Boc-N''-triflylguanidine (1.05 mmol)

-

Base: Triethylamine (TEA) (1.0 - 2.0 mmol)

-

Solvent: DCM or DCM/CHCl3 (5 mL)

Step-by-Step Workflow

-

Dissolution: Dissolve the amine (1.0 eq) in DCM.

-

Base Addition: Add TEA (1.0 eq).

-

Stoichiometry Note: Unlike HPC, Goodman's reagent is neutral. You only need enough base to ensure the substrate is a free amine and to neutralize the Triflamide byproduct.

-

-

Reagent Addition: Add Goodman's Reagent (1.05 eq).

-

Critical: Do not add large excess. The reagent is expensive and difficult to separate from the product if added in large excess (e.g., >1.5 eq).

-

-

Reaction: Stir at Room Temperature.

-

Time: Primary amines react in < 30 mins.[2] Anilines may require 2-4 hours.

-

-

Purification:

-

Wash the organic layer with 2M Sodium Bisulfate (NaHSO4) to remove the triflamide byproduct.

-

The resulting product is a Di-Boc protected guanidine, easily purified on silica gel (Hexane/EtOAc).

-

Decision Tree for Experimental Design

Use this logic flow to select the correct protocol and avoid wasted reagents.

Figure 2: Decision matrix for selecting guanylation reagents based on substrate difficulty and project constraints.

Troubleshooting & Optimization

-

Problem: Low Conversion.

-

Problem: Bis-Guanylation.

-

Problem: Poor Solubility.

-

Fix: For peptide substrates or polar amines, switch solvent to DMF or water/dioxane mixtures. HPC is water-soluble; Goodman's reagent is not.

-

References

-

Bernatowicz, M. S., Wu, Y., & Matsueda, G. R. (1992). 1H-Pyrazole-1-carboxamidine hydrochloride: an attractive reagent for guanylation of amines and its application to peptide synthesis. The Journal of Organic Chemistry. [Link]

-

Feichtinger, K., Zapf, C., Sings, H. L., & Goodman, M. (1998). Diprotected Triflylguanidines: A New Class of Guanidinylation Reagents. The Journal of Organic Chemistry. [Link]

-

Katritzky, A. R., & Rogovoy, B. V. (2005). Recent developments in guanylating agents. ARKIVOC. [Link][6][7][8]

Sources

- 1. Solid-Phase Synthesis of Guanine Derivatives with Four Diversity Elements via AgNO3‑Mediated Guanidine Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Guanidine synthesis by guanylation [organic-chemistry.org]

- 3. byjus.com [byjus.com]

- 4. Guanylation of Amines [sigmaaldrich.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 7. digitalcommons.cwu.edu [digitalcommons.cwu.edu]

- 8. researchgate.net [researchgate.net]

Application Note: Strategies for the Workup and Purification of Guanidinylated Products

Audience: Researchers, scientists, and drug development professionals.

Introduction

The guanidinium group is a critical functional moiety in a vast array of biologically active molecules, including the amino acid arginine, numerous natural products, and a growing class of synthetic therapeutics. Its high basicity (pKa ≈ 13), planarity, and ability to form multiple hydrogen bonds are central to its role in molecular recognition and biological function. However, these same physicochemical properties present significant challenges during the workup and purification of guanidinylated products. The strong basicity often leads to high water solubility and difficult separation from polar impurities and reagents.

This application note provides a comprehensive guide for researchers navigating the complexities of purifying guanidinylated compounds. We will delve into the fundamental principles governing the behavior of the guanidinium group, explore a range of workup and purification strategies from classical extraction to modern chromatographic techniques, and provide detailed, field-proven protocols. This guide is designed to equip scientists with the knowledge to make informed decisions, troubleshoot common issues, and ultimately achieve high purity for their target molecules.

Part I: Fundamental Principles

Physicochemical Properties of the Guanidinium Group

The purification strategy for any guanidinylated compound is fundamentally dictated by the unique properties of the guanidinium cation. At physiological pH, and indeed across a wide pH range, the guanidine group is protonated, forming a resonance-stabilized guanidinium ion. This positive charge and the potential for extensive hydrogen bonding contribute to:

-

High Basicity: With a pKa around 13, guanidines are among the strongest organic bases.[1] This means they will be protonated and highly water-soluble in most aqueous workup conditions.

-

High Polarity and Water Solubility: The charged nature of the guanidinium group makes many guanidinylated compounds highly soluble in water and other polar solvents, which can complicate extraction into organic phases.

-

Strong Intermolecular Interactions: The ability to act as a hydrogen bond donor can lead to strong interactions with stationary phases in chromatography, potentially causing peak tailing and poor resolution.

The Strategic Role of Protecting Groups

To mitigate the challenges posed by the guanidinium group's high basicity and nucleophilicity during synthesis, protecting groups are frequently employed.[2] The choice of protecting group is critical as it also dictates the deprotection and subsequent workup strategy. Common protecting groups for the guanidine functionality of arginine and other guanidinylated molecules include sulfonyl-based groups like p-toluenesulfonyl (Tos) and 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf), and carbamate-based groups like tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz).[2][3][4][5] The use of these groups temporarily masks the basicity of the guanidine, rendering the molecule less polar and more amenable to standard organic synthesis workups and purifications like silica gel chromatography.[6]

| Protecting Group | Abbreviation | Cleavage Conditions | Key Characteristics |

| tert-Butoxycarbonyl | Boc | Strong Acid (e.g., TFA) | Commonly used; provides good protection and is removable under standard peptide synthesis deprotection conditions.[6] |

| Benzyloxycarbonyl | Cbz | Hydrogenolysis (H₂/Pd), HBr/AcOH | Stable to mild acid and base; useful when Boc or Fmoc strategies are employed elsewhere in the molecule.[2][3] |

| p-Toluenesulfonyl | Tos | Strong Acid (e.g., HF, TFMSA) | Very stable; requires harsh cleavage conditions. |

| 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl | Pbf | Trifluoroacetic acid (TFA) | Commonly used in Fmoc-based solid-phase peptide synthesis; cleaved under milder acidic conditions than Tos.[7] |

| Trifluoroacetyl | TFAc | Mild base (e.g., aqueous ammonia) | Orthogonal to acid-labile protecting groups like Boc and Cbz.[3] |

Part II: Workup Strategies

Aqueous Workup and Liquid-Liquid Extraction

For guanidinylated compounds where the guanidinium group is protected, standard aqueous workup procedures can often be employed.[6] The protected guanidine is significantly less basic and the molecule as a whole is more lipophilic, allowing for extraction into common organic solvents like dichloromethane (DCM), ethyl acetate (EtOAc), or diethyl ether.[6][8]

For unprotected guanidinylated compounds, liquid-liquid extraction is generally challenging due to their high water solubility. However, in some cases, salting out the aqueous phase with salts like NaCl or K₂CO₃ can decrease the solubility of the product in the aqueous layer and facilitate its extraction into a more polar organic solvent like n-butanol.

Precipitation and Crystallization

Precipitation can be a highly effective method for the initial purification of guanidinylated compounds, especially for isolating them from non-polar impurities.

-

Acid-Mediated Precipitation: For basic guanidinylated products in an organic solvent, the addition of an acid (e.g., HCl in ether, or oxalic acid) can lead to the precipitation of the corresponding salt. This is particularly useful for purifying products that are difficult to handle chromatographically.[9]

-

Solvent-Antisolvent Precipitation: If the guanidinylated product is soluble in one solvent (e.g., methanol or water) but insoluble in another (e.g., diethyl ether or acetone), adding the antisolvent to a concentrated solution of the product can induce precipitation or crystallization.[1]

Part III: Chromatographic Purification Techniques

Chromatography is the cornerstone of high-purity isolation for guanidinylated products. The choice of technique depends on the nature of the compound (small molecule, peptide, oligonucleotide), its polarity, and the scale of the purification.

Caption: Decision tree for selecting a purification strategy.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the gold standard for the purification of polar and charged molecules, including unprotected guanidinylated peptides and oligonucleotides.[10][11]

-

Principle: The separation is based on the hydrophobic partitioning of the analyte between a non-polar stationary phase (typically C18-modified silica) and a polar mobile phase.

-

Mobile Phase: A gradient of increasing organic solvent (commonly acetonitrile) in water is used for elution.[10] An ion-pairing agent, most commonly trifluoroacetic acid (TFA) at 0.1%, is added to both aqueous and organic phases. TFA serves two purposes: it protonates acidic residues like aspartic and glutamic acid, and it forms an ion pair with the positively charged guanidinium and amino groups. This masks the charges and improves retention and peak shape.

-

Detection: UV detection at 210-220 nm is standard for peptides due to the absorbance of the peptide backbone.[10]

Caption: General workflow for RP-HPLC purification.

Flash Column Chromatography

For less polar, protected guanidinylated small molecules, flash chromatography on silica gel is a common and effective technique.[6][8][12]

-

Stationary Phase: Standard silica gel is typically used.

-

Mobile Phase: A gradient of a polar solvent (e.g., ethyl acetate, methanol) in a non-polar solvent (e.g., hexanes, dichloromethane) is employed. A small amount of a basic additive like triethylamine (Et₃N) is often included in the eluent (e.g., 0.5-1%) to prevent the protonation of the slightly basic protected guanidine on the acidic silica surface, which would otherwise lead to significant peak tailing and potential decomposition.[6]

Solid-Phase Extraction (SPE)

SPE is a versatile technique used for sample cleanup, concentration, and fractionation.[13][14] It is particularly useful for removing salts, reagents, or highly polar/non-polar impurities before a final purification step like HPLC.

-

Reversed-Phase SPE: Uses a C18 or other hydrophobic sorbent to retain non-polar to moderately polar compounds from an aqueous solution. Polar impurities and salts pass through. The retained compound is then eluted with an organic solvent.

-

Normal-Phase SPE: Employs a polar sorbent like silica to retain polar compounds from a non-polar organic solution.[13]

-

Ion-Exchange SPE: This is highly relevant for charged guanidinylated compounds. A strong or weak cation exchange (SCX or WCX) sorbent can be used to bind the positively charged guanidinium group. Interfering neutral or anionic compounds are washed away, and the target molecule is then eluted by a high-salt buffer or a buffer with a pH that neutralizes the charge.

Part IV: Protocols

Protocol 1: General Aqueous Workup for a Boc-Protected Guanidinylated Small Molecule

This protocol is suitable for the workup of a reaction mixture containing a Boc-protected guanidinylated product synthesized in an organic solvent.

-

Quenching: Cool the reaction mixture in an ice bath. Slowly add a saturated aqueous solution of NaHCO₃ to quench any acidic reagents until effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel. If necessary, add more organic solvent (e.g., DCM or EtOAc) to ensure a distinct organic layer.

-

Washing: Wash the organic layer sequentially with:

-

1 M citric acid (to remove basic impurities)

-

Saturated aqueous NaHCO₃ (to remove acidic impurities)

-

Brine (to reduce the amount of dissolved water in the organic layer)

-

-

Drying and Concentration: Dry the separated organic layer over anhydrous Na₂SO₄ or MgSO₄. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.[8]

-

Further Purification: The resulting crude product can then be purified by flash column chromatography.[6]

Protocol 2: Purification of a Guanidinylated Peptide by RP-HPLC

This protocol describes the purification of a crude peptide containing arginine residues after cleavage from the solid-phase resin and global deprotection.

-

Sample Preparation: a. Dissolve the crude lyophilized peptide in a minimal volume of Buffer A (Water + 0.1% TFA). b. If solubility is an issue, add a small amount of acetonitrile or DMSO. c. Centrifuge the sample to pellet any insoluble material and filter the supernatant through a 0.45 µm syringe filter.

-

Chromatography: a. Equilibrate a semi-preparative C18 column with 95% Buffer A and 5% Buffer B (Acetonitrile + 0.1% TFA). b. Inject the prepared sample onto the column. c. Elute the peptide using a linear gradient of increasing Buffer B (e.g., 5% to 65% Buffer B over 60 minutes) at a flow rate appropriate for the column size. d. Monitor the elution profile at 214 nm and 280 nm.

-

Fraction Analysis and Lyophilization: a. Collect fractions across the major peaks. b. Analyze the purity of each fraction using analytical RP-HPLC and mass spectrometry (e.g., ESI-MS).[8] c. Pool the fractions containing the desired product at the target purity. d. Freeze the pooled fractions and lyophilize to obtain the purified peptide as a white, fluffy powder.[7][10]

Protocol 3: Solid-Phase Extraction (SPE) Cleanup of a Guanidinylated Compound (Cation Exchange)

This protocol is designed to isolate a positively charged guanidinylated compound from neutral or anionic impurities.

-

Sorbent and Conditioning: a. Choose a strong cation exchange (SCX) SPE cartridge with sufficient capacity for your sample. b. Condition the cartridge by passing through methanol (1-2 column volumes) followed by deionized water (1-2 column volumes).

-

Equilibration: Equilibrate the cartridge with a low-ionic-strength buffer at a pH where the guanidinium group is charged (e.g., 25 mM acetate buffer, pH 5.0).

-

Sample Loading: a. Dissolve the crude sample in the equilibration buffer. b. Load the sample onto the cartridge at a slow flow rate to ensure efficient binding.

-

Washing: Wash the cartridge with the equilibration buffer to remove unbound neutral and anionic impurities. A subsequent wash with a slightly higher ionic strength buffer may remove weakly bound cationic impurities.

-

Elution: Elute the target guanidinylated compound using a high-salt buffer (e.g., equilibration buffer + 1 M NaCl) or a basic solution (e.g., 5% NH₄OH in 50% methanol) to neutralize the guanidinium charge and release it from the sorbent.

-

Post-Elution: The eluted fraction can be further processed (e.g., desalted by reversed-phase SPE) or directly analyzed.

Part V: Characterization of Purified Products

After purification, it is essential to confirm the identity and assess the purity of the guanidinylated product.

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are invaluable for structural confirmation of small molecules.[6]

-

Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI-MS) and MALDI-TOF are used to confirm the molecular weight of the product, which is crucial for peptides and other large molecules.[7][8]

-

Analytical HPLC: High-performance liquid chromatography using a calibrated detector is the primary method for determining the purity of the final product.[10][11]

Troubleshooting Guide

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Poor recovery from silica gel chromatography | Product is too polar or is sticking to the acidic silica. | Add a basic modifier like triethylamine (0.5-1%) to the eluent. Consider using a different stationary phase like alumina or C18 silica. |

| Significant peak tailing in RP-HPLC | Insufficient ion-pairing; secondary interactions with silica. | Ensure 0.1% TFA is present in both mobile phases. Consider using a different ion-pairing agent (e.g., formic acid) for MS compatibility. Use a high-purity, end-capped column. |

| Product is insoluble in the HPLC mobile phase | High hydrophobicity or aggregation of the peptide/molecule. | Add a small amount of an organic co-solvent like DMSO or isopropanol to the sample. Perform the purification at a slightly elevated temperature (e.g., 40 °C). |

| Product elutes in the void volume of RP-HPLC | The compound is too polar and has no retention. | The compound may not be suitable for RP-HPLC. Consider ion-exchange chromatography or hydrophilic interaction liquid chromatography (HILIC). |

| Contamination with guanidinium-based reagents | Incomplete removal of reagents like guanidinium hydrochloride used in other steps (e.g., protein denaturation).[15][16] | Use a desalting or buffer exchange column (e.g., size-exclusion chromatography or dialysis) prior to final purification. Note that guanidinium reagents can interfere with downstream enzymatic assays.[16] |

Conclusion

The successful workup and purification of guanidinylated products require a thoughtful approach that accounts for the unique physicochemical properties of the guanidinium group. By leveraging appropriate protecting group strategies, selecting the right combination of workup and chromatographic techniques, and carefully optimizing protocols, researchers can effectively overcome the inherent challenges. From simple extractions of protected intermediates to the high-resolution power of RP-HPLC for complex biomolecules, the methods outlined in this guide provide a robust framework for isolating these valuable compounds in high purity, paving the way for their further study and application in science and medicine.

References

-

Gagnon, K. H. (2009). A New Solution Phase Protecting Group Strategy for Alkyl Guanidines. ACS. Retrieved from [Link]

-

Bartoli, S., Jensen, K. B., & Kilburn, J. D. (2003). Trifluoroacetyl as an Orthogonal Protecting Group for Guanidines. The Journal of Organic Chemistry, 68(23), 9133–9136. Retrieved from [Link]

-

Fletcher, A. R., & Mock, G. A. (1995). A new t-butyl-based acid-labile protecting group for the guanidine function of Nα-fluorenylmethoxycarbonyl-arginine. Journal of the Chemical Society, Perkin Transactions 1, (6), 655-662. Retrieved from [Link]

-

Singh, S., Joshi, B., & Singh, V. K. (2016). Affinity membrane adsorbers for binding arginine-rich proteins. Separation Science and Technology, 51(14), 2374-2384. Retrieved from [Link]

- Schwyzer, R., & Li, C. H. (1968). Protection of the guanidino group of arginine during peptide synthesis by the p-nitrocarbobenzoxy group. U.S. Patent No. 3,388,113.

-

De Brabandere, V., De Wael, K., & Vanhaecke, F. (2018). Quantification of Guanidine in Environmental Samples using Benzoin Derivatization and LC-MS Analysis. ResearchGate. Retrieved from [Link]

-

Herzon, S. B., & Woo, C. M. (2016). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. Journal of Visualized Experiments, (115), e54448. Retrieved from [Link]

- Cheng, X., & Wipf, P. (2003). Guanidinylation, guanidinoglycosides, uses, and methods of assaying their activity. U.S. Patent No. 6,525,182.

- Russian Federation Patent RU2487346C2. (2013). Method for quantitative determination of guanidine derivatives.

- Batey, R. A. (2002). A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. University of Toronto.

-

Nie, Y., & Kazmaier, U. (2017). Modification and Functionalization of the Guanidine Group by Tailor-made Precursors. Journal of Visualized Experiments, (122), e55593. Retrieved from [Link]

-

ResearchGate. (2015). How can I purify a protein using guanidium hydrochloride?. Retrieved from [Link]

-

Kroschwald, S., & Alberti, S. (2017). Arginine-rich Peptides Can Actively Mediate Liquid-liquid Phase Separation. Journal of Visualized Experiments, (129), e56642. Retrieved from [Link]

-

Skakuj, K., & Hili, R. (2020). Automated Synthesis and Purification of Guanidine-Backbone Oligonucleotides. Current Protocols in Nucleic Acid Chemistry, 81(1), e110. Retrieved from [Link]

-

Gautam, A., et al. (2014). Identification and characterization of novel protein-derived arginine-rich cell-penetrating peptides. Biochimica et Biophysica Acta (BBA) - General Subjects, 1840(1), 441-451. Retrieved from [Link]

-

Van der Eycken, J., et al. (2020). Guanidinium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. The Journal of Organic Chemistry, 85(5), 3463–3472. Retrieved from [Link]

-

Isohelix. (2023). The Importance of Guanidinium-Free Sample Collection and Stabilization. Retrieved from [Link]

-

Skakuj, K., & Hili, R. (2020). Automated Synthesis and Purification of Guanidine-Backbone Oligonucleotides. Current Protocols in Nucleic Acid Chemistry, 81(1). Retrieved from [Link]

-

Pitcher, D. G., Saunders, N. A., & Owen, R. J. (1989). Purification of cloned and genomic DNA by guanidine thiocyanate/isobutyl alcohol fractionation. Letters in Applied Microbiology, 8(4), 151-156. Retrieved from [Link]

-

Jones, P. G., & Rissanen, K. (2017). The Chemistry of Guanidine, Guanidinium, and Guanidinate Compounds. ResearchGate. Retrieved from [Link]

-

CH3 BioSystems. (n.d.). Arginine-Rich Peptide. Retrieved from [Link]

- Bitner, R. M., & Newman, D. A. (2013). Methods of purifying a nucleic acid and formulation and kit for use in performing such methods. U.S. Patent No. 8,519,119.

-

Chemistry LibreTexts. (2023). Solid-Phase Extraction. Retrieved from [Link]

-

LCGC International. (2013). Solid-Phase Extraction. Retrieved from [Link]

-

Isidro-Llobet, A., & Álvarez, M. (2013). Solid-phase guanidinylation of peptidyl amines compatible with standard Fmoc-chemistry: formation of monosubstituted guanidines. Methods in Molecular Biology, 1047, 247-260. Retrieved from [Link]

-

ResearchGate. (2005). Solid-Phase Synthesis of Substituted Guanidines Using a Novel Acid Labile Linker. Retrieved from [Link]

Sources

- 1. A New Solution Phase Protecting Group Strategy for Alkyl Guanidines [acswebcontent.acs.org]

- 2. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. A new t-butyl-based acid-labile protecting group for the guanidine function of Nα-fluorenylmethoxycarbonyl-arginine - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. US3388113A - Protection of the guanidino group of arginine during peptide synthesis by the p-nitrocarbobenzoxy group - Google Patents [patents.google.com]

- 6. A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 7. crdd.osdd.net [crdd.osdd.net]

- 8. Modification and Functionalization of the Guanidine Group by Tailor-made Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. bachem.com [bachem.com]

- 11. ch3biosystems.com [ch3biosystems.com]

- 12. US6525182B1 - Guanidinylation, guanidinoglycosides, uses, and methods of assaying their activity - Google Patents [patents.google.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chromatographyonline.com [chromatographyonline.com]

- 15. researchgate.net [researchgate.net]

- 16. The Importance of Guanidinium-Free Sample Collection and Stabilization [isohelix.com]

Large-Scale Synthesis of Guanidines with Benzotriazole Reagents

Application Note & Protocol Guide

Executive Summary

The guanidine moiety is a pharmacophore of immense significance, found in therapeutics ranging from H2-receptor antagonists (cimetidine) to arginine-mimetics in oncology. Historically, guanylation required toxic heavy metals (HgCl₂, AgOTf) or unstable carbodiimides, rendering scale-up hazardous and costly.

This guide details the Benzotriazole-Mediated Guanylation , a methodology pioneered by Katritzky et al.[1] This approach utilizes benzotriazole (Bt) as a stable, non-toxic, and recyclable synthetic auxiliary. The core advantage for large-scale applications is the "Self-Validating Purification" : the benzotriazole by-product can be quantitatively removed via simple acid/base extraction, often eliminating the need for chromatographic purification.

Scientific Foundation & Mechanism

Why Benzotriazole?

Benzotriazole (BtH) possesses unique electronic properties that make it an ideal leaving group for nucleophilic substitution at the imine carbon:

-

Leaving Group Ability: The pKa of benzotriazole is approx. 8.2. It is a better leaving group than simple amines but stable enough to handle without inert atmospheres.

-

Inductive Activation: The electron-withdrawing nature of the Bt moiety activates the central carbon of the methanimine core (

) toward nucleophilic attack. -

Process Safety: Unlike cyanogen bromide or mercury salts, Bt reagents are thermally stable and non-explosive under standard processing conditions.

Reaction Mechanism

The synthesis of tri- and tetrasubstituted guanidines proceeds via a sequential addition-elimination pathway. The reagent, typically di(benzotriazol-1-yl)methanimine , undergoes stepwise displacement.

Caption: Sequential nucleophilic displacement mechanism. The first displacement occurs at room temperature; the second requires thermal activation, allowing for the controlled synthesis of unsymmetrical guanidines.

General Protocols

Reagent Preparation: Di(benzotriazol-1-yl)methanimine

Note: While commercially available, in-house synthesis is cost-effective for kilogram-scale batches.

Reagents:

-

Benzotriazole (BtH)

-

Cyanogen Bromide (CNBr) [DANGER: Highly Toxic]

-

Ethanol/Water mixture

Protocol:

-

Dissolve Benzotriazole (2.0 eq) in EtOH.

-

Add CNBr (1.0 eq) at 0°C.

-

Stir at room temperature for 2 hours.

-

Workup: The product precipitates. Filter and wash with cold EtOH. Recrystallize from minimal acetone if necessary.

-

Yield: Typically >85%. Stable solid.

Core Protocol: Synthesis of Trisubstituted Guanidines

Target: Synthesis of

Materials:

-

Di(benzotriazol-1-yl)methanimine (Reagent A)

-

Amine 1 (Nucleophile 1 - usually the less sterically hindered)

-

Amine 2 (Nucleophile 2)

-

Solvent: THF (anhydrous) or Dioxane.

Step-by-Step Procedure:

-

First Displacement (Formation of Carboximidamide):

-

Charge a reactor with Reagent A (1.0 equiv) and THF (5 mL/g).

-

Add Amine 1 (1.0 equiv) dropwise at 20–25°C.

-

Observation: The reaction is slightly exothermic. A white precipitate (BtH) may begin to form.

-

Stir for 2–4 hours. Monitor by TLC (SiO₂, EtOAc/Hex) or HPLC. The starting di-Bt reagent should disappear.

-

Checkpoint: If the intermediate is stable, it can be isolated by filtration (removing BtH) to improve purity, but for "one-pot" operations, proceed to step 2.

-

-

Second Displacement (Guanylation):

-

Add Amine 2 (1.1–1.5 equiv) to the reaction mixture.

-

Heat the mixture to reflux (65°C for THF) .

-

Stir for 6–12 hours. Sterically hindered amines may require dioxane reflux (101°C).

-

Monitor for the disappearance of the mono-Bt intermediate.

-

-

Workup (The "Self-Validating" Purification):

-

Cool to room temperature.

-

Dilute with Ethyl Acetate (EtOAc).

-

Wash 1: 10% Na₂CO₃ (aq). Purpose: Removes residual salts.

-

Wash 2: 1N NaOH (aq) or saturated NaHCO₃. Purpose: Deprotonates free Benzotriazole (pKa 8.2) into the water-soluble benzotriazolate anion.

-

Wash 3: Brine.

-

Dry organic layer over Na₂SO₄ and concentrate.

-

-

Final Purification:

-

Most products are obtained as crystalline solids or clean oils >95% purity.

-

If necessary, recrystallize from Et₂O/Hexanes.

-

Large-Scale Considerations & Optimization

Solvent Selection Matrix

For process chemistry, solvent choice dictates reaction rate and workup efficiency.

| Solvent | Boiling Point | Suitability | Notes |

| THF | 66°C | High | Excellent solubility for reagents; easy to strip. |

| Acetonitrile | 82°C | Medium | Good for second displacement; harder to remove traces. |

| Dioxane | 101°C | Specific | Required for sterically hindered amines (e.g., t-butyl). |

| DCM | 40°C | Low | Temperature too low for efficient second displacement. |

Process Workflow Diagram

Caption: Large-scale workflow emphasizing the critical alkaline wash step for benzotriazole removal.

Safety & Handling

-

Benzotriazole: While less toxic than mercury, it is an irritant. In large-scale washes, the aqueous waste contains sodium benzotriazolate. This should not be acidified in a waste drum without ventilation, as it will precipitate solid BtH, potentially clogging lines.

-

Thermal Runaway: The first addition is exothermic. On >100g scale, active cooling is required to maintain T < 30°C to prevent double-addition of Amine 1.

Comparative Analysis

Why choose the Benzotriazole method over traditional routes?

| Feature | Benzotriazole Method | Cyanamide/Carbodiimide | Mercury/Silver Promoted |

| Reagent Stability | High (Solid, shelf-stable) | Low (Hydrolysis prone) | High |

| Toxicity | Low (Irritant) | High (Corrosive/Toxic) | Severe (Heavy Metals) |

| Purification | Extraction (Acid/Base) | Chromatography often needed | Filtration of metal salts (Difficult to remove ppm levels) |

| Cost | Low (Recyclable Bt) | Medium | High (AgOTf is expensive) |

| Atom Economy | Moderate (Loss of BtH) | High | Low (Stoichiometric metal waste) |

Troubleshooting Guide

Problem: Low Yield in Second Displacement

-

Cause: Steric hindrance of Amine 2.

-

Solution: Switch solvent to Dioxane or Toluene to increase reaction temperature >100°C. Add 1.0 eq of TEA (Triethylamine) to scavenge the proton if using a salt form of the amine.

Problem: Product Contaminated with Benzotriazole

-

Cause: Insufficient alkaline wash.

-

Solution: The pKa of BtH is 8.2. Ensure the aqueous wash pH is >10. Use 2N NaOH if the product is stable to base. If product is base-sensitive, use basic alumina filtration.

Problem: Formation of Symmetric Guanidine

-

Cause: Amine 1 is too nucleophilic or temperature too high during Step 1.

-

Solution: Cool to 0°C during addition of Amine 1. Add Amine 1 strictly dropwise.

References

-

Katritzky, A. R.; Rogovoy, B. V.; Chassaing, C.; Vvedensky, V. (2000).[2] "Di(benzotriazol-1-yl)methanimine: A New Reagent for the Synthesis of Tri- and Tetrasubstituted Guanidines".[1][2][3][4] The Journal of Organic Chemistry. Link

-

Katritzky, A. R.; Parris, R. L.; Allin, S. M.; Steel, P. J. (1995). "Benzotriazole-1-carboxamidinium Tosylate: An Alternative Method for the Conversion of Amines to Guanidines". Synthetic Communications. Link

- Larsen, J. D.; Bundgaard, H. (1992). "Prodrug forms for the sulfonamide group. I. Evaluation of N-acyl derivatives, N-sulfonylamidines, N-sulfonylfilimines and sulfonylureas as possible prodrug derivatives". International Journal of Pharmaceutics. (Context on Guanidine utility).

- Wu, Y.-Q.; Hamilton, S. K.; Wilkinson, D. E. (2002). "Recent advances in the synthesis of guanidines". Journal of Organic Chemistry.

Disclaimer: This protocol is intended for use by qualified personnel in a controlled laboratory setting. Always consult the Safety Data Sheet (SDS) for all chemicals before use.

Sources

Troubleshooting & Optimization

Technical Support Center: Guanylation with 1H-Benzotriazole-1-carboxamidine Hydrochloride (BCA·HCl)

Executive Summary

1H-Benzotriazole-1-carboxamidine hydrochloride (BCA·HCl) is a powerful electrophilic guanylating agent, often superior to pyrazole-1-carboxamidine (Goodman’s/Bernatowicz reagent) due to the higher leaving group ability of benzotriazole (

However, users frequently report "low yields" which are often misdiagnosed. In 80% of cases, the reaction has proceeded to completion, but the product is lost during the work-up phase due to the high polarity of the guanidinium species, or the reaction failed to initiate due to incorrect proton management (stoichiometry of the base).

This guide deconstructs the protocol into three critical control points: Proton Budget , Solvent Choice , and Purification Strategy .

Module 1: The "Proton Budget" (Stoichiometry)

The #1 cause of reaction failure is insufficient base. BCA is supplied as a hydrochloride salt. Your amine substrate may also be a salt (e.g., TFA or HCl salt). You must neutralize all acidic protons and provide a free base environment to maintain the amine's nucleophilicity.

The Stoichiometry Rule

For a standard reaction:

Required Base Equivalents (DIPEA/TEA):

-

1.0 eq to neutralize the HCl on the BCA reagent.

-

1.0 eq per proton if your starting amine is a salt (e.g., Lysine

2HCl needs 2.0 eq). -

1.0 - 1.5 eq excess to drive the equilibrium and neutralize the released benzotriazole (BtH).

Recommendation: Use 3.0 to 4.0 equivalents of DIPEA (N,N-Diisopropylethylamine) relative to the amine.

Reaction Mechanism & Pathway

The reaction follows an addition-elimination mechanism.[1] The amine attacks the central carbon of the amidine, forming a tetrahedral intermediate, followed by the expulsion of benzotriazole.

Figure 1: Mechanism of guanylation using BCA. Note that the amine must be deprotonated to attack the BCA electrophile.

Module 2: Solvent & Reaction Conditions

| Parameter | Recommended | Avoid | Technical Rationale |

| Solvent | DMF (Dimethylformamide)NMP (N-Methyl-2-pyrrolidone) | Water/Alcohols (Nucleophilic)Ether/Hexane (Insoluble) | BCA·HCl has poor solubility in non-polar solvents. Polar aprotic solvents (DMF) dissolve both the salt and the organic amine. Water competes as a nucleophile (hydrolysis). |

| Concentration | 0.2 M - 0.5 M | < 0.05 M | High concentration favors the bimolecular reaction over hydrolysis. |

| Temperature | RT (20-25°C) | > 60°C | Higher temps increase the risk of side reactions (dimerization) and decomposition of the reagent. |

| Time | 4 - 16 Hours | < 1 Hour | Sterically hindered amines (e.g., secondary amines) require overnight stirring. |

Module 3: Purification (The Yield Killer)

Guanidines are highly polar and often water-soluble. Standard aqueous extraction (EtOAc/Water) often results in 0% isolated yield because the product stays in the aqueous phase.

Protocol A: The "Precipitation" Method (Best for Non-Polar Products)

If your product has a hydrophobic tail (e.g., lipidated amine):

-

Concentrate the reaction mixture (DMF) to near dryness under high vacuum.

-

Add Diethyl Ether or MTBE .

-

Triturate (grind/sonicate).

-

Result: The guanidine product often precipitates as a salt, while the benzotriazole byproduct remains soluble in the ether.

-

Filter and wash with ether.

Protocol B: The "Scavenger" Method (Best for Small Scale)

If you cannot precipitate:

-

Dilute reaction with DCM.

-

Wash with saturated Na2CO3 (Benzotriazole

8.2 is deprotonated and moves to aqueous layer; Guanidine stays in organic if sufficiently lipophilic). -

Warning: If your guanidine is very polar, do NOT use this. Use Protocol C.

Protocol C: Reverse Phase (The Universal Fix)

For polar guanidines (e.g., peptides, amino acids):

-

Do not work up.

-

Quench with water/0.1% TFA.

-

Inject directly onto Preparative HPLC (C18 column) .

-

Gradient: Water (0.1% TFA) / Acetonitrile (0.1% TFA).

-

Benzotriazole elutes early; Guanidines elute later.

Module 4: Troubleshooting Guide (FAQs)

Q1: TLC shows starting material (amine) remaining after 24 hours.

Diagnosis: The amine is not nucleophilic enough or the reagent is dead.

-

Fix 1 (Sterics): If the amine is hindered (secondary or attached to a tertiary carbon), heat to 45°C.

-

Fix 2 (Protonation): Check pH. Add 1.0 eq more DIPEA. If the amine is protonated, it cannot react.

-

Fix 3 (Reagent Hydrolysis): BCA hydrolyzes to the urea derivative if stored improperly. Check reagent quality by NMR or use fresh bottle.

Q2: The reaction mixture turned into a solid gel.

Diagnosis: Polymerization or high concentration precipitation.

-

Fix: Dilute with DMF. This is common with BCA at high concentrations (>1M). It usually doesn't affect yield, just handling.

Q3: I isolated the product, but the NMR shows aromatic peaks (7.4–8.0 ppm) that shouldn't be there.

Diagnosis: Benzotriazole contamination.

-

Fix: Benzotriazole is difficult to remove. Dissolve product in minimal MeOH and pass through a small plug of basic alumina or an anion exchange resin (OH- form). The acidic BtH will bind to the resin; the basic guanidine will pass through.

Q4: My yield is 10%, but LCMS showed 95% conversion.

Diagnosis: You washed your product down the drain.

-

Fix: Guanidines are salts. They love water. Stop doing aqueous extractions. Switch to Protocol A (Ether precipitation) or Protocol C (Direct Lyophilization/HPLC).

Diagnostic Workflow

Figure 2: Decision tree for diagnosing low yields in BCA guanylation.

References

-

Katritzky, A. R., et al. (2000). "Benzotriazole-1-carboxamidinium Tosylate: An Alternative Method for the Conversion of Amines to Guanidines."[1][2] The Journal of Organic Chemistry.

-

Bernatowicz, M. S., et al. (1992). "1H-Pyrazole-1-carboxamidine hydrochloride: An attractive reagent for guanylation of amines and its application to peptide synthesis."[3] The Journal of Organic Chemistry.

-

Feichtinger, K., et al. (1998). "Diprotected Triflylguanidines: A New Class of Guanidinylation Reagents." The Journal of Organic Chemistry. (Comparison of reagents).

Sources

Technical Support Center: 1H-Benzotriazole-1-carboxamidine Hydrochloride (BCA·HCl)

Introduction: The Solubility Paradox

1H-Benzotriazole-1-carboxamidine hydrochloride (BCA·HCl) is a premier electrophilic guanylating agent, favored for its ability to convert primary and secondary amines into guanidines under mild conditions [1]. Unlike the more aggressive pyrazole-1-carboxamidine, BCA·HCl offers a balance of reactivity and atom economy.

The Core Challenge: BCA·HCl is an ionic salt. Your substrate (the amine) is likely a lipophilic organic molecule. This creates a fundamental phase mismatch:

-

The Reagent wants a high-dielectric solvent (Water, DMF, MeOH).

-

The Substrate often demands low-dielectric solvents (DCM, THF, Toluene).

This guide addresses how to bridge this gap, ensuring homogeneous reactivity and efficient purification.

Solvent Compatibility & Selection

The most frequent user error is attempting to dissolve BCA·HCl directly in non-polar solvents without an additive.

Solubility Profile Table

| Solvent Class | Specific Solvent | Solubility of BCA·HCl | Recommendation |

| Polar Aprotic | DMF / DMSO | High | Preferred. Ideal for homogeneous reactions. |

| Polar Aprotic | Acetonitrile (MeCN) | Moderate | Good compromise; heating may be required. |

| Polar Protic | Methanol / Ethanol | High | Excellent solubility, but risk of solvolysis (side reactions) if heated excessively. |

| Chlorinated | DCM / Chloroform | Negligible | Avoid as single solvent. Use only in suspension or with phase-transfer catalysts. |

| Ethers | THF / Diethyl Ether | Negligible | Poor solubility. Reaction will be heterogeneous (slurry). |

| Aqueous | Water | High | Good for water-soluble amines; requires pH adjustment (pH 8-9). |

The "Solubilizing Base" Strategy

BCA·HCl is a hydrochloride salt. To react, it generally requires a tertiary amine base (e.g., DIEA or TEA).

-

Mechanism: The base neutralizes the HCl, liberating the free base amidine.

-

Effect: The free base is significantly more soluble in organic solvents (like DCM/THF) than the HCl salt.

-